

6-Bromoquinoline-3-carbonitrile: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Bromoquinoline-3-carbonitrile*

Cat. No.: *B1510073*

[Get Quote](#)

An In-depth Review of Synthesis, Properties, and Therapeutic Potential

Introduction

6-Bromoquinoline-3-carbonitrile is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it holds potential for the development of novel therapeutic agents. The quinoline core is a key feature in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and a nitrile group at the 3-position of the quinoline ring system imparts distinct electronic and steric properties that can influence its interaction with biological targets. This technical guide provides a comprehensive review of the available literature on **6-bromoquinoline-3-carbonitrile**, focusing on its synthesis, chemical properties, and potential applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **6-bromoquinoline-3-carbonitrile** is presented in the table below. These properties are essential for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
CAS Number	1314687-82-5	--INVALID-LINK--
Molecular Formula	C ₁₀ H ₅ BrN ₂	--INVALID-LINK--
Molecular Weight	233.06 g/mol	--INVALID-LINK--
Predicted Boiling Point	379.7±22.0 °C	--INVALID-LINK--
Predicted Density	1.66±0.1 g/cm ³	--INVALID-LINK--
Predicted pKa	0.91±0.14	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--

Synthesis of 6-Bromoquinoline-3-carbonitrile

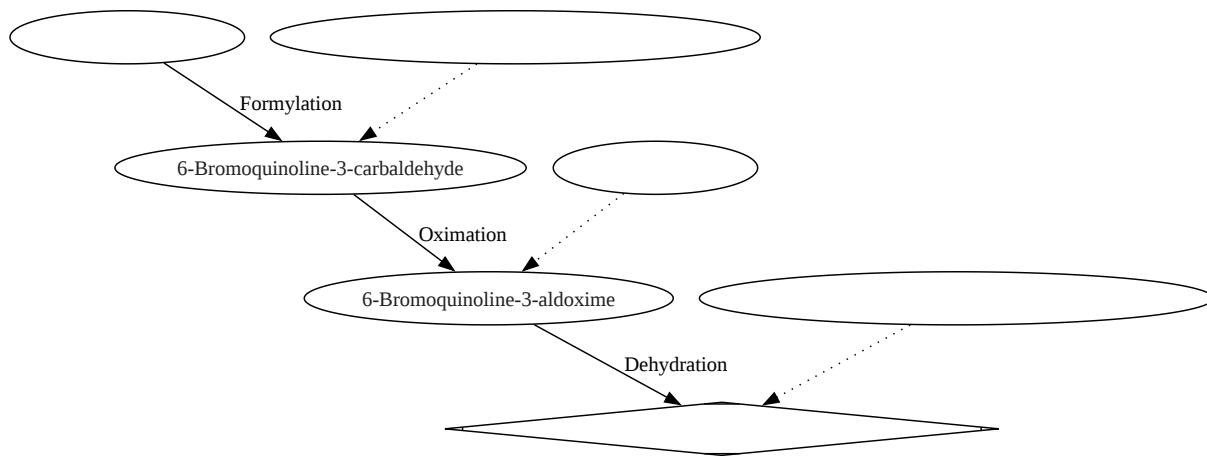
While a specific, detailed experimental protocol for the synthesis of **6-bromoquinoline-3-carbonitrile** is not readily available in the peer-reviewed literature, a plausible synthetic route can be inferred from the synthesis of related quinoline derivatives. A common strategy involves the construction of the quinoline ring system followed by the introduction or modification of functional groups.

A potential precursor for the synthesis is 6-bromoquinoline. The Skraup synthesis is a classical method for preparing quinolines, and a modified procedure for 6-bromoquinoline has been described in patents.

Experimental Protocol: Synthesis of 6-Bromoquinoline (Skraup Synthesis)

Materials:

- p-Bromoaniline
- Glycerol
- Sulfuric acid (concentrated)
- An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric sulfate)


- Sodium hydroxide (for neutralization)
- Organic solvent for extraction (e.g., toluene)

Procedure:

- A mixture of p-bromoaniline, glycerol, and concentrated sulfuric acid is prepared in a reaction vessel equipped with a reflux condenser.
- An oxidizing agent is added cautiously to the mixture.
- The reaction mixture is heated to initiate the exothermic reaction. The temperature is typically controlled to maintain a steady reflux.
- After the initial reaction subsides, the mixture is heated for several more hours to ensure completion.
- Upon cooling, the reaction mixture is diluted with water and neutralized with a sodium hydroxide solution.
- The crude 6-bromoquinoline is then isolated, often by steam distillation or solvent extraction.
- Purification is typically achieved by distillation under reduced pressure or by recrystallization.

A patent describes a similar one-pot method where p-bromoaniline and glycerol are reacted in dilute sulfuric acid at 140-145°C, followed by neutralization, extraction with toluene, and distillation to yield 6-bromoquinoline.

The subsequent conversion of 6-bromoquinoline to **6-bromoquinoline-3-carbonitrile** would likely involve the introduction of the nitrile group at the 3-position. This could potentially be achieved through a multi-step sequence, for example, via formylation to produce 6-bromoquinoline-3-carbaldehyde, followed by conversion of the aldehyde to the nitrile.

[Click to download full resolution via product page](#)

Spectroscopic Characterization

Detailed and authenticated spectroscopic data for **6-bromoquinoline-3-carbonitrile** are not widely published. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the nitrile group. Protons in the vicinity of these substituents will be deshielded and appear at a lower field.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms attached to the bromine and nitrogen will also show characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp absorption band characteristic of the nitrile group ($\text{C}\equiv\text{N}$) stretching vibration, typically in the region of 2220-2260 cm^{-1} . Other bands corresponding to $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching of the quinoline ring, as well as $\text{C}-\text{H}$ and $\text{C}-\text{Br}$ vibrations, are also expected.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (^{79}Br and ^{81}Br in approximately a 1:1 ratio), with two peaks separated by two mass units.

Biological Activity and Therapeutic Potential

The quinoline-3-carbonitrile scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Several derivatives have shown potent activity against a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

While specific biological data for **6-bromoquinoline-3-carbonitrile** is scarce in the public domain, the structural motif suggests its potential as a kinase inhibitor. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding site of kinases. The 6-bromo substituent can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity.

Derivatives of 4-anilino-3-quinolinecarbonitrile have been extensively studied as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and other tyrosine kinases. The bromo-substituent at various positions on the quinoline ring has been shown to influence the potency and selectivity of these inhibitors.

Future Perspectives

6-Bromoquinoline-3-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. However, a significant lack of publicly available experimental data hinders its immediate application in drug discovery programs. Future research should focus on:

- Development and publication of a robust and reproducible synthetic protocol. This is a critical first step to enable further investigation of this compound.

- Comprehensive spectroscopic and structural characterization. Detailed NMR, IR, MS, and single-crystal X-ray diffraction data are needed to confirm the structure and provide a basis for computational modeling studies.
- Systematic biological evaluation. The compound should be screened against a panel of kinases and cancer cell lines to determine its biological activity profile and identify potential therapeutic targets.
- Structure-activity relationship (SAR) studies. Synthesis and evaluation of a library of analogs with modifications at various positions of the quinoline ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

6-Bromoquinoline-3-carbonitrile is a molecule of interest for medicinal chemists and drug development professionals due to its structural similarity to known biologically active compounds. While the current body of literature on this specific compound is limited, the broader knowledge of the quinoline-3-carbonitrile scaffold suggests its potential as a valuable building block for the design of novel kinase inhibitors and other therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and biological activity, which will ultimately determine its future role in drug discovery.

- To cite this document: BenchChem. [6-Bromoquinoline-3-carbonitrile: A Technical Overview for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1510073#6-bromoquinoline-3-carbonitrile-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com